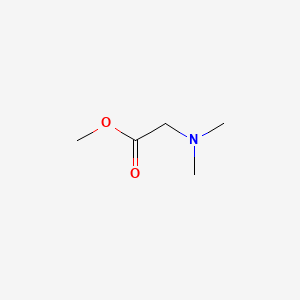

N,N-Dimethylglycine methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29651. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFEBJUJIQVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221693 | |

| Record name | Glycine, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Dimethylglycine methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7148-06-3 | |

| Record name | N,N-Dimethylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylglycine methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylglycine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethylglycine methyl ester chemical properties and structure

An In-Depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Properties, Synthesis, and Applications

Introduction

This compound (DMG-ME), also known as methyl 2-(dimethylamino)acetate, is a derivative of the naturally occurring amino acid glycine. As a non-proteinogenic amino acid ester, it serves as a versatile building block and intermediate in organic synthesis. Its unique structure, featuring a tertiary amine and an ester functional group, imparts a distinct set of chemical properties that are leveraged in various fields, from peptide chemistry to the development of novel drug delivery systems. This guide provides a comprehensive overview of DMG-ME, detailing its chemical structure, physicochemical properties, synthetic methodologies, and key applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. DMG-ME is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 7148-06-3[1][2][3] |

| Molecular Formula | C₅H₁₁NO₂[1][2][3][4] |

| Molecular Weight | 117.15 g/mol [1][4] |

| IUPAC Name | methyl 2-(dimethylamino)acetate[1][5] |

| Synonyms | Methyl (dimethylamino)acetate, (Dimethylamino)acetic acid methyl ester[1][2][3] |

The molecular structure of DMG-ME is characterized by a central glycine backbone, where the amine nitrogen is fully substituted with two methyl groups, and the carboxylic acid is esterified with a methyl group. This structure prevents peptide bond formation at the nitrogen atom and introduces a basic center, influencing the molecule's overall polarity and reactivity.

Figure 2: General workflow for the synthesis of DMG-ME via solid acid-catalyzed esterification.

Experimental Protocol: Esterification using Silica Gel Sulfonic Acid

This protocol is adapted from the principles described in the literature for solid acid catalysis. [6]

-

Reactor Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N,N-Dimethylglycine (1.0 eq).

-

Reagent Addition: Add an excess of methanol to serve as both a reactant and the solvent.

-

Catalyst Introduction: Introduce silica gel sulfonic acid (catalytic amount, e.g., 5-10 mol%) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) until the starting material is consumed.

-

Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid catalyst by vacuum filtration, washing the catalyst with a small amount of fresh methanol. The catalyst can be dried and stored for reuse.

-

Workup: Transfer the filtrate to a separatory funnel. Depending on the scale and desired purity, a basic wash (e.g., with saturated sodium bicarbonate solution) may be performed to remove any unreacted acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

DMG-ME is more than a simple chemical; it is an enabling tool in several advanced scientific domains.

-

Peptide Synthesis and Modification: As an unnatural amino acid derivative, DMG-ME is used in peptide chemistry. [4]The N,N-dimethylation blocks the N-terminus, preventing further elongation and protecting it from enzymatic degradation by aminopeptidases. This modification can enhance the metabolic stability and pharmacokinetic profile of peptide-based drug candidates.

-

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). [7]Its two functional groups—the tertiary amine and the ester—allow for a wide range of subsequent chemical transformations.

-

Dermal Penetration Enhancer: Esters of N,N-Dimethylglycine have been identified as novel dermal osmosis accelerators. [6]This property is highly valuable in topical and transdermal drug formulations, where they can increase the permeation of active ingredients through the skin, thereby improving drug efficacy. [6]Such compounds can be incorporated into creams, pastes, and liniments in both pharmaceutical and cosmetic applications. [6]* Biochemical Research: DMG-ME is utilized as a biochemical for proteomics research. [7]The parent molecule, DMG, has been studied for its potential role in glucose metabolism and its association with diabetes, highlighting the biological relevance of this chemical family. [8]DMG is also known to be a metabolic enhancer and immunomodulator.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

| GHS02 (Flame), GHS07 (Exclamation Mark) | Warning | H226: Flammable liquid and vapor [1][4] H315: Causes skin irritation [1][4] H319: Causes serious eye irritation [1][4] H335: May cause respiratory irritation [1]|

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [9]* Keep the compound away from heat, sparks, open flames, and other ignition sources. [4][10]Use explosion-proof electrical equipment and non-sparking tools. [9][10]* Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [4]* Wash hands thoroughly after handling. [4]

Storage and Stability

-

Temperature: Store in a cool, well-ventilated place, preferably refrigerated or frozen (<0°C). [4][9]* Atmosphere: DMG-ME is sensitive to air and moisture (hygroscopic). [4][9]It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. [4][9]* Stability Issue: The product may form a precipitate upon storage. It is recommended to use only the supernatant liquid and to use the material as soon as possible after opening. [4][10]

Conclusion

This compound is a functionally rich molecule with significant utility in synthetic chemistry and the life sciences. Its well-defined chemical properties, accessible synthetic routes, and diverse applications—ranging from a foundational block in peptide synthesis to an active component in advanced drug delivery systems—underscore its importance. For researchers and drug development professionals, a thorough understanding of its characteristics, from spectroscopic data to handling requirements, is essential for harnessing its full potential safely and effectively.

References

- Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

- Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. Retrieved from: [Link]

-

NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]

-

VetriScience. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Retrieved from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved from: [Link]

-

National Institutes of Health (NIH). (n.d.). Dimethylglycine Deficiency and the Development of Diabetes. Retrieved from: [Link]

-

PubChem. (n.d.). N,N-Dimethylglycine | C4H9NO2 | CID 673. Retrieved from: [Link]

Sources

- 1. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine, N,N-dimethyl-, methyl ester [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 7148-06-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. Dimethylglycine Deficiency and the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 7148-06-3 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Dimethylglycine methyl ester, a versatile chemical compound with significant applications in organic synthesis and the pharmaceutical industry. We will delve into its fundamental properties, synthesis methodologies, spectroscopic characterization, and key applications, offering insights for its effective utilization in research and development.

Core Molecular and Physical Properties

This compound, also known as methyl 2-(dimethylamino)acetate, is the methyl ester of the N,N-dimethylated amino acid, glycine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 7148-06-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 134-135 °C | [2] |

| Density | 0.95 g/cm³ | [3] |

| Refractive Index | ~1.412 | [2] |

The structure of this compound is characterized by a tertiary amine, an ester functional group, and a short alkyl chain, which collectively contribute to its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of its parent amino acid, N,N-Dimethylglycine (DMG).

Synthesis of the Precursor: N,N-Dimethylglycine (DMG)

A common and efficient method for the industrial production of DMG is the reaction of chloroacetic acid with dimethylamine.

Caption: Industrial synthesis workflow for N,N-Dimethylglycine (DMG).

Experimental Protocol for DMG Synthesis: [4]

-

Preparation of Chloroacetic Acid Solution: Dissolve 125 kg of monochloroacetic acid in 125 kg of water at room temperature.

-

Reaction with Dimethylamine: Add the chloroacetic acid solution to 373 kg of a 40 wt% aqueous dimethylamine solution. Control the temperature at 60°C and maintain the reaction for 4 hours.

-

Removal of Excess Dimethylamine: After the reaction, remove the unreacted dimethylamine. During this process, maintain the temperature at 100°C and adjust the final pH to 6.3.

-

Isolation of DMG: Concentrate the resulting solution until a significant amount of white crystals appears. Cool the mixture to 25°C, and then isolate the product by centrifugation and drying. The drying process is typically carried out at 90°C for 7 hours. This process yields N,N-Dimethylglycine with a purity of over 99%.[4]

An alternative laboratory-scale synthesis involves the Eschweiler-Clarke reaction, where glycine is methylated using formaldehyde and formic acid.[5]

Esterification of N,N-Dimethylglycine

The esterification of DMG with methanol is the direct route to this compound. This reaction is typically acid-catalyzed. A notable advancement in this area is the use of a solid acid catalyst, such as silica gel sulfonic acid, which offers advantages in terms of catalyst recovery and reduced equipment corrosion.[6]

Experimental Protocol for Esterification:

While a specific detailed protocol for the methyl ester was not found in the search results, a general procedure for the synthesis of a similar ester, N-acetyldiethylglycine methyl ester, provides a useful template.[7]

-

Dissolution and Acidification: Dissolve N,N-Dimethylglycine in methanol.

-

Acid Catalyst: Add a strong acid catalyst, such as concentrated hydrochloric acid or a solid acid catalyst like silica gel sulfonic acid.[6]

-

Heating: Heat the reaction mixture at reflux for a specified period (e.g., 1 hour) to drive the esterification to completion.[7]

-

Workup and Purification: After cooling, remove the solvent under reduced pressure. The residue can then be purified by chromatography on silica gel to yield the pure this compound.[7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~3.7 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-COOCH₃).

-

~3.2 ppm (s, 2H): Singlet for the two protons of the methylene group (-NCH₂CO-). This is based on the ethyl ester data.[8]

-

~2.4 ppm (s, 6H): Singlet for the six protons of the two N-methyl groups (-N(CH₃)₂). This is also inferred from the ethyl ester data.[8]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~170-173 ppm: Carbonyl carbon of the ester group. This is based on the N,N-Dimethylglycine data.[9]

-

~60-63 ppm: Methylene carbon adjacent to the nitrogen. This is also based on the parent compound's spectrum.[9]

-

~52 ppm: Methyl carbon of the ester group.

-

~45-46 ppm: Carbons of the two N-methyl groups.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. A study on its conformational states provides insight into its vibrational modes.[10]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2950-3000 | C-H stretching (from methyl and methylene groups) |

| ~1740 | C=O stretching (of the ester group)[11] |

| ~1170-1250 | C-O stretching (of the ester group)[11] |

| ~1000-1250 | C-N stretching |

The FT-IR spectrum can be influenced by the conformational state of the molecule, with different conformers exhibiting slight shifts in their absorption bands.[10]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[3]

Intermediate in the Synthesis of Bioactive Molecules

Its bifunctional nature, possessing both a tertiary amine and an ester group, allows it to participate in a variety of chemical transformations, including amidation and further esterifications.[3] The tertiary amine group can also enhance the solubility and reactivity of molecules.[3]

Peptide Synthesis

N,N-Dimethylglycine and its esters are utilized in peptide synthesis.[12] The incorporation of N-methylated amino acids can impart unique properties to peptides, such as increased resistance to enzymatic degradation and altered conformational preferences. The hydrophilic nature of related compounds can be advantageous in the synthesis of aggregated or lengthy peptides.[13]

Dermal Osmosis Accelerator

Esters of N,N-Dimethylglycine are employed as dermal osmosis accelerators in pharmaceutical and cosmetic formulations.[6] They enhance the penetration of active ingredients through the skin, thereby increasing their efficacy. While the precise mechanism is complex, it is believed that these compounds can disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, creating temporary pathways for other molecules to pass through.

Caption: Proposed mechanism of this compound as a dermal penetration enhancer.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area, away from sources of ignition.

Conclusion

This compound is a chemical compound with a well-defined set of properties and a range of valuable applications. Its synthesis from readily available starting materials and its utility as a building block in organic chemistry, particularly for the preparation of bioactive molecules and in peptide chemistry, underscore its importance in both academic and industrial research. Furthermore, its application as a dermal penetration enhancer highlights its potential in the development of more effective topical drug delivery systems. A thorough understanding of its synthesis, characterization, and handling is essential for its safe and effective use.

References

-

PubChem. Glycine, N,N-dimethyl-, methyl ester. [Link]

- Google Patents.

-

RSC Publishing. Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine. [Link]

- Google Patents. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production.

- Google Patents.

-

Raines Lab. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. [Link]

-

MySkinRecipes. This compound. [Link]

-

RSC Publishing. Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media. [Link]

-

PubChem. Glycine, N,N-dimethyl-, methyl ester. [Link]

-

ResearchGate. Infrared spectra of DMG-Me (a) in the liquid state (room temperature);... [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. N,N-Dimethylglycine. [Link]

Sources

- 1. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]

- 5. N,N-Dimethylglycine synthesis - chemicalbook [chemicalbook.com]

- 6. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

- 7. raineslab.com [raineslab.com]

- 8. N,N-Dimethylglycine ethyl ester(33229-89-9) 1H NMR spectrum [chemicalbook.com]

- 9. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. N,N-ジメチルグリシンエチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis of N,N-Dimethylglycine Methyl Ester from N,N-Dimethylglycine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its methyl ester are valuable compounds in various chemical and pharmaceutical applications. N,N-Dimethylglycine methyl ester serves as a key intermediate in organic synthesis, particularly for crafting bioactive molecules and functionalized amino acid derivatives where its tertiary amine structure enhances both solubility and reactivity.[1] This guide provides a comprehensive overview of the principal synthetic routes for the methyl esterification of N,N-Dimethylglycine. It delves into the mechanistic details, experimental protocols, and comparative analysis of common methods, including Fischer-Speier esterification and the thionyl chloride-methanol system. The inherent challenge in this synthesis lies in the zwitterionic nature of DMG, which necessitates specific catalytic conditions to achieve efficient conversion. This document is designed to equip researchers and drug development professionals with the technical knowledge to select and optimize the most suitable synthetic strategy for their specific needs, focusing on yield, purity, scalability, and safety.

Introduction: The Significance of N,N-Dimethylglycine and its Methyl Ester

Physicochemical Properties of N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is an N-methylated amino acid naturally occurring as a metabolite in the choline cycle.[2] It is a white, hygroscopic crystalline powder with a melting point of 178-182 °C.[2][3] In its solid state and in neutral aqueous solutions, DMG exists predominantly as a zwitterion, with a protonated tertiary amine and a deprotonated carboxylate group. This dual ionic character governs its solubility and reactivity, making direct esterification challenging without proper activation of the carboxylic acid function.

Table 1: Physicochemical Properties of N,N-Dimethylglycine

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molar Mass | 103.121 g/mol | [3] |

| Melting Point | 178-182 °C | [2][3] |

| Appearance | White crystalline powder | [2][3] |

| pKa | 9.89 (amine) | [2] |

| Solubility | Soluble in water | [2] |

This compound: A Versatile Intermediate

The methyl ester of DMG is a valuable building block in synthetic chemistry.[1] It is often used in the development of glycine-based ionic liquids, emulsifiers, and as a precursor for more complex molecules in pharmaceutical research.[2] The esterification masks the polar carboxylate group, increasing the molecule's solubility in organic solvents and making the tertiary amine more available for subsequent reactions.

Synthetic Challenges: The Zwitterionic Nature of DMG

The primary obstacle in the esterification of DMG is its zwitterionic form. The negatively charged carboxylate group is a poor electrophile, resisting nucleophilic attack by methanol. Simultaneously, the positively charged ammonium group makes the molecule less soluble in nonpolar organic solvents. Therefore, effective esterification requires conditions that protonate the carboxylate group, turning it into a much better electrophile, without passivating the nucleophilic alcohol. This is typically achieved under strong acidic conditions.

Synthetic Strategies for the Methyl Esterification of N,N-Dimethylglycine

Two primary methods have proven effective for the synthesis of this compound: the classic Fischer-Speier esterification and the more reactive thionyl chloride-methanol system.

Method 1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method where the carboxylic acid and an excess of alcohol (methanol) are heated in the presence of a strong acid catalyst.

The Fischer esterification is a reversible reaction.[4] The mechanism involves several key equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[5]

-

Protonation: The acid catalyst (e.g., H₂SO₄ or HCl) protonates the carbonyl oxygen of DMG, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol reactant is used, and often, the water generated is removed from the reaction system.[4]

Sources

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Properties, Characterization, and Handling

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethylglycine methyl ester (DMG-Me), a versatile building block in organic synthesis and a subject of interest in biochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights to ensure safe and effective handling and application of this compound.

Molecular Structure and Core Properties

This compound, with the CAS Registry Number 7148-06-3, is the methyl ester of the N,N-dimethylated amino acid glycine.[2][3] Its structure, characterized by a tertiary amine and an ester functional group, dictates its unique chemical behavior and physical characteristics.

Caption: Chemical structure of this compound.

The presence of the dimethylamino group significantly influences the molecule's basicity and nucleophilicity, while the methyl ester provides a site for hydrolysis or transesterification reactions.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO2 | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 134 - 135 °C | [4] |

| Flash Point | 39 °C | |

| Specific Gravity | 0.95 (20/20 °C) | |

| Refractive Index | 1.4105 - 1.4145 | [1] |

| Solubility | Miscible with water | [4] |

Spectroscopic and Analytical Characterization

A thorough understanding of a compound's spectral signature is paramount for its identification and purity assessment. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of DMG-Me. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule.

-

¹H NMR: The spectrum is expected to show three primary signals: a singlet for the two N-methyl groups, a singlet for the methylene protons, and a singlet for the ester methyl group. The integration of these peaks should correspond to a 6:2:3 ratio.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the N-methyl carbons, the methylene carbon, the ester methyl carbon, and the carbonyl carbon of the ester group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. Key expected absorption bands include:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretch: An absorption band corresponding to the ester C-O bond.

-

C-N stretch: An absorption band for the tertiary amine.

-

C-H stretch: Absorption bands for the aliphatic C-H bonds.

A study by Reva et al. provides a detailed analysis of the FT-IR spectrum of this compound in various states, offering deeper insights into its conformational states.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For DMG-Me, the molecular ion peak [M]⁺ would be observed at m/z 117. Common fragmentation patterns would likely involve the loss of the methoxy group or cleavage adjacent to the nitrogen atom.[2]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound is the esterification of N,N-Dimethylglycine with methanol. This reaction is typically acid-catalyzed. A patent describes a method using silica gel sulfonic acid as a recyclable catalyst, which offers a greener alternative to traditional acid catalysts.[6]

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound is sensitive to air and moisture.[4][7] It is also hygroscopic.[4][7] The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding N,N-Dimethylglycine and methanol. The tertiary amine functionality allows it to act as a base or a nucleophile. It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[7]

Safe Handling, Storage, and Disposal

Due to its chemical properties, proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

-

Chemical safety goggles or a face shield.

-

Protective gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing.

-

Use in a well-ventilated area, such as a fume hood, is recommended to avoid inhalation of vapors.[4]

Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. It is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Some suppliers recommend storing it frozen (below 0°C).

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is classified as a flammable liquid and requires disposal as hazardous waste.[4][7]

Experimental Protocols

The following are generalized protocols for the characterization of this compound. These should be adapted based on available instrumentation and specific experimental requirements.

Protocol for Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

Protocol for Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Install an appropriate GC column (e.g., a non-polar or medium-polarity column). Set the injector and detector temperatures, as well as the oven temperature program.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Acquisition: Run the GC method and record the chromatogram.

-

Analysis: The purity can be determined by calculating the peak area percentage of the main component.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physical and chemical properties. A thorough understanding of its characteristics, including its sensitivity to air and moisture, is essential for its successful application in research and development. By adhering to the handling and storage guidelines outlined in this guide, researchers can ensure the quality of the compound and maintain a safe laboratory environment.

References

-

PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

-

Reva, I., et al. (n.d.). Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media. RSC Publishing. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Glycine, N,N-dimethyl-, methyl ester (CAS 7148-06-3). Retrieved from [Link]

- Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

PubMed. (2001, March 15). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. content.labscoop.com [content.labscoop.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Biological Activity of N,N-Dimethylglycine and its Esters

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is a naturally occurring molecule found in both plants and animals.[1] It serves as a crucial intermediate metabolite in the one-carbon cycle, playing a significant role in numerous physiological processes. While initially explored for its potential as a performance-enhancing supplement, extensive research has unveiled a broader spectrum of biological activities, positioning DMG and its derivatives as promising candidates for therapeutic and cosmeceutical applications. This technical guide provides a comprehensive overview of the known biological activities of DMG and explores the potential of its ester derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of DMG's effects and provide detailed experimental protocols for their evaluation.

Part 1: The Core Biological Activities of N,N-Dimethylglycine (DMG)

DMG's multifaceted biological activities stem from its central role in cellular metabolism, particularly in transmethylation reactions and its influence on oxidative stress and immune responses.

Metabolic Regulation and Methylation

DMG is a key player in the intricate network of methylation, a fundamental biochemical process essential for DNA synthesis, gene regulation, and the production of various bioactive molecules. It functions as an indirect methyl donor by contributing to the regeneration of S-adenosylmethionine (SAMe), the universal methyl donor in the body. This is achieved through the conversion of homocysteine to methionine, a process in which DMG participates. By supporting this pathway, DMG helps maintain a high transmethylation potential within cells and can aid in keeping homocysteine levels in check, which is crucial for cardiovascular health.

Figure 1: Simplified overview of DMG's role in the one-carbon metabolism and methylation cycle.

Antioxidant and Cytoprotective Properties

DMG exhibits significant antioxidant properties, protecting cells from oxidative damage induced by reactive oxygen species (ROS).[2] This protective effect is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant defense systems.[3] In vitro studies have demonstrated that DMG can improve the development of bovine embryos under oxidative stress conditions.[2][4] Furthermore, DMG sodium salt has been shown to mitigate UVB-induced ROS production in human keratinocytes.[5]

Immunomodulatory Effects

DMG has been shown to modulate both humoral and cell-mediated immunity.[6] It can enhance antibody production by B-cells and potentiate the activity of T-cells and macrophages. Studies have demonstrated that DMG supplementation can lead to a significant increase in antibody response to vaccines in humans.[6] In vitro experiments have also shown that DMG can restore lymphocyte activity in immunocompromised states.[6] These findings suggest that DMG could be a valuable adjunct in situations requiring a bolstered immune response.

Ergogenic and Performance-Enhancing Potential

While some claims about DMG as a performance-enhancing supplement have been met with mixed evidence, some studies suggest it may improve oxygen utilization and reduce lactic acid accumulation during exercise.[1] These effects are thought to contribute to increased endurance and faster recovery. However, it is important to note that clinical trials in this area have yielded inconsistent results, and more robust research is needed to substantiate these claims.

Part 2: The Untapped Potential of N,N-Dimethylglycine Esters

While the biological activities of DMG are well-documented, its ester derivatives represent a largely unexplored frontier with significant therapeutic potential. Esterification of the carboxylic acid group of DMG can modulate its physicochemical properties, such as lipophilicity, solubility, and membrane permeability, which can in turn influence its biological activity, distribution, and metabolism.

Rationale for Esterification

The primary motivation for synthesizing DMG esters is to enhance their bioavailability and target-specific delivery. By converting the polar carboxylic acid group into a less polar ester, the resulting molecule can more readily cross biological membranes, such as the skin or the blood-brain barrier. This prodrug approach can lead to increased intracellular concentrations of DMG upon hydrolysis of the ester by endogenous esterases.

Known Biological Activities of DMG Esters and Derivatives

Current research on DMG esters is limited but provides intriguing glimpses into their potential applications:

-

Dermal Penetration Enhancement: Fatty alcohol esters of DMG have been patented as novel dermal osmosis accelerators, suggesting their utility in topical formulations to enhance the delivery of active pharmaceutical ingredients.[7]

-

Improved Intestinal Absorption: A cationic N,N-Dimethylglycine ester prodrug of 2R-α-tocotrienol (a form of Vitamin E) demonstrated enhanced intestinal absorption through efficient self-micellization with bile acids.[8] This highlights the potential of DMG esters to improve the oral bioavailability of poorly soluble drugs.

-

Neuroprotective Effects: A conjugate of DMG and amantadine, linked via an amide bond, exhibited neuroprotective properties in an animal model of Parkinson's disease.[9] This suggests that DMG can be used as a carrier to deliver other therapeutic agents to the central nervous system while potentially contributing its own antioxidant effects.[9]

Hypothesized Biological Activities of Simple DMG Esters

Based on the known activities of DMG, it is plausible to hypothesize that simple alkyl esters of DMG (e.g., methyl, ethyl esters) could exhibit similar, and potentially enhanced, biological effects:

-

Enhanced Antioxidant Activity: Increased lipophilicity of DMG esters may allow for better penetration into cellular membranes, where they can exert their antioxidant effects more effectively against lipid peroxidation.

-

Potentiated Anti-inflammatory and Immunomodulatory Effects: Improved cellular uptake could lead to more pronounced effects on intracellular signaling pathways involved in inflammation and immune responses.

Further research is warranted to synthesize and evaluate the biological activities of a range of DMG esters to unlock their full therapeutic potential.

Part 3: Experimental Protocols for Evaluating Biological Activity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of DMG and its esters.

Synthesis of N,N-Dimethylglycine Esters

A general and efficient method for the synthesis of DMG esters is through the esterification of N,N-Dimethylglycine with the corresponding alcohol in the presence of a suitable catalyst.

Protocol: Synthesis of N,N-Dimethylglycine Ethyl Ester

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-Dimethylglycine (1 equivalent) in an excess of absolute ethanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as silica gel sulfonic acid, to the reaction mixture.[7]

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure N,N-Dimethylglycine ethyl ester.

In Vitro Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (DMG or DMG ester) in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

In Vitro Anti-inflammatory Activity Assay

Protocol: Measurement of Cytokine Production in Human Keratinocytes

This protocol is adapted from a study on the anti-inflammatory effects of DMG sodium salt on HaCaT keratinocytes.[5]

-

Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions.

-

Induction of Inflammation:

-

Seed the cells in 6-well plates.

-

Pre-treat the cells with various concentrations of the test compound (DMG or DMG ester) for 1 hour.

-

Induce inflammation by adding an inflammatory stimulus, such as:

-

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]

-

Data Analysis: Compare the cytokine levels in the treated groups to the untreated control and the inflammation-induced group to determine the anti-inflammatory effect of the test compound.

Figure 2: Workflow for assessing the in vitro anti-inflammatory activity of DMG and its esters.

In Vivo Neuroprotective Activity Assay

This protocol is based on the study of a DMG-amantadine conjugate in a mouse model of Parkinson's disease.[9]

Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

-

Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

-

Induction of Neurotoxicity: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons, to induce Parkinson's-like symptoms.[9]

-

Treatment: Administer the test compound (DMG ester or conjugate) to the mice before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).[9]

-

Behavioral Assessment: Conduct a battery of behavioral tests to assess motor coordination and memory, such as the rotarod test and the passive avoidance test.

-

Neurochemical Analysis: After the behavioral assessments, sacrifice the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Histological Analysis: Perform immunohistochemical staining of brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

-

Data Analysis: Compare the behavioral, neurochemical, and histological outcomes in the treated groups with the control and MPTP-only groups to evaluate the neuroprotective effects of the test compound.

Part 4: Data Presentation and Interpretation

For a clear and concise presentation of experimental results, it is recommended to summarize quantitative data in tables.

Table 1: Example of In Vitro Antioxidant Activity Data

| Compound | Concentration (µg/mL) | DPPH Scavenging Activity (%) |

| DMG | 50 | 35.2 ± 2.1 |

| 100 | 58.9 ± 3.5 | |

| 200 | 75.4 ± 4.2 | |

| DMG Ethyl Ester | 50 | 42.8 ± 2.5 |

| 100 | 65.1 ± 3.9 | |

| 200 | 82.3 ± 4.8 | |

| Ascorbic Acid (Positive Control) | 50 | 95.7 ± 1.8 |

Table 2: Example of In Vitro Anti-inflammatory Activity Data (IL-6 Production)

| Treatment Group | IL-6 Concentration (pg/mL) |

| Control | 15.3 ± 2.1 |

| LPS (1 µg/mL) | 258.7 ± 15.4 |

| LPS + DMG (100 µg/mL) | 145.9 ± 10.2 |

| LPS + DMG Ethyl Ester (100 µg/mL) | 112.5 ± 8.7 |

Conclusion and Future Directions

N,N-Dimethylglycine is a versatile molecule with a well-established profile of biological activities, including metabolic regulation, antioxidant, and immunomodulatory effects. While its direct applications as a supplement have been explored for decades, the true potential of DMG may lie in its ester derivatives. The limited existing research on DMG esters suggests that they can serve as effective prodrugs to enhance bioavailability and targeted delivery.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of DMG esters. Investigating their antioxidant, anti-inflammatory, and immunomodulatory properties using the detailed protocols outlined in this guide will be crucial. Furthermore, exploring their potential in various therapeutic areas, from dermatology to neurodegenerative diseases, could unveil novel applications for this intriguing class of compounds. The insights and methodologies presented in this technical guide are intended to provide a solid foundation for researchers to build upon and unlock the full therapeutic promise of N,N-Dimethylglycine and its esters.

References

-

Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. MDPI. Available at: [Link]

-

Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. VetriScience. Available at: [Link]

-

Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium * on... ResearchGate. Available at: [Link]

- Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Google Patents.

-

Tolerance and safety evaluation of N,N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets. PubMed. Available at: [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PubMed. Available at: [Link]

-

N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. PMC. Available at: [Link]

-

Dimethylglycine. Wikipedia. Available at: [Link]

-

Glycine, N,N-dimethyl-, methyl ester. PubChem. Available at: [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers. PMC. Available at: [Link]

-

Experimental animal models of chronic inflammation. PMC. Available at: [Link]

-

Immunomodulating Properties of Dimethylglycine in Humans. PubMed. Available at: [Link]

-

Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. MDPI. Available at: [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC. Available at: [Link]

-

Glycine, N,N-dimethyl-, ethyl ester. PubChem. Available at: [Link]

-

DMG Supplements: Benefits, Testing, and Recommendations. DaVinci Labs. Available at: [Link]

-

N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. ResearchGate. Available at: [Link]

-

Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC. Available at: [Link]

-

Methods for Detecting and Analyzing Cytokines. Biocompare. Available at: [Link]

-

Palmitic Acid Esterification Boosts Epigallocatechin Gallate's Immunomodulatory Effects in Intestinal Inflammation. MDPI. Available at: [Link]

-

N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. ResearchGate. Available at: [Link]

-

Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. ResearchGate. Available at: [Link]

-

Immunology for Non-Immunologists: Cytokine Measurement. Charles River Laboratories. Available at: [Link]

-

Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. ResearchGate. Available at: [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

-

Cytokine analysis - ELISA / CBA. Sanquin.org. Available at: [Link]

-

Dimethylglycine (DMG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

- One-pot method of preparing N,N-dimethyl glycinate. Google Patents.

Sources

- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 2. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity [mdpi.com]

- 10. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

N,N-Dimethylglycine methyl ester safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylglycine Methyl Ester

Authored by: A Senior Application Scientist

Abstract

This compound (DMG-Me) is a valuable intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] Its utility as a building block for bioactive molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides a comprehensive overview of the safety and handling precautions for DMG-Me, grounded in authoritative safety data and field-proven best practices. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical, and a detailed risk assessment must be conducted before any handling.

GHS Classification and Hazards

The primary hazards associated with DMG-Me are its flammability and its irritant properties upon contact with skin and eyes. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

-

Flammable Liquid and Vapour (H226): DMG-Me is a Category 3 flammable liquid. This classification indicates that it can be ignited under most ambient temperature conditions. The causality for this is its vapor pressure and flash point; its vapors can form an ignitable mixture with air, which, if exposed to an ignition source, can result in a fire or flash back to the source.

-

Skin Irritation (H315): The compound is known to cause skin irritation. This is likely due to its chemical nature, which can disrupt the lipid barrier of the skin, leading to redness, itching, and inflammation.

-

Serious Eye Irritation (H319): Direct contact with the eyes will cause serious irritation. The chemical can damage the sensitive tissues of the eye, leading to pain, tearing, and potentially more severe injury if not addressed immediately.

-

Respiratory Irritation (May cause): Some safety data sheets indicate that DMG-Me may also cause respiratory irritation. Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Key Safety and Physical Properties

A summary of critical data is essential for quick reference during risk assessments. The following table consolidates the key physical and safety properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 7148-06-3 | |

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 134-135°C | [1] |

| GHS Hazard Codes | H226, H315, H319 | |

| Storage Temperature | Frozen (<0°C) | |

| Conditions to Avoid | Air sensitive, Heat sensitive, Sparks, Open flames |

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective measures. A combination of both is crucial for the safe handling of DMG-Me.

Engineering Controls

The primary engineering control for handling this flammable and irritant liquid is a certified chemical fume hood.[3] A fume hood provides essential ventilation to prevent the accumulation of flammable vapors in the breathing zone of the operator and the general laboratory atmosphere. All manipulations of DMG-Me, including weighing, transferring, and use in reactions, should be performed within a fume hood.

Personal Protective Equipment (PPE)

Even with robust engineering controls, appropriate PPE is a mandatory secondary line of defense. The selection of PPE must be deliberate and based on the specific hazards of the chemical.

-

Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is a non-negotiable requirement to protect against serious eye irritation.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is best practice to consult a glove compatibility chart for the specific material. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the chemical.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. This protects against accidental skin contact from minor splashes and provides a removable barrier in the event of a larger spill.

-

-

Respiratory Protection: Under normal conditions of use within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail or in the event of a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary.[5]

Caption: PPE selection workflow for handling DMG-Me.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with DMG-Me.

Handling Protocols

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Clear the workspace of any unnecessary items, especially potential ignition sources.

-

Inert Atmosphere: Given that the compound is air-sensitive, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions or transfers where prolonged exposure to air is possible.

-

Grounding: To prevent ignition from static discharge, ensure that all metal containers and transfer equipment are properly grounded and bonded. Use only non-sparking tools for opening or manipulating containers.

-

Dispensing: Dispense the liquid carefully to avoid splashing and aerosol generation.

-

Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.

Storage Protocols

Proper storage is crucial for maintaining the chemical's purity and for safety.

-

Temperature: Store the material in a freezer at temperatures below 0°C.

-

Atmosphere: The container should be stored under an inert gas to prevent degradation due to air sensitivity.

-

Container: Keep the container tightly closed and store it in a dry, well-ventilated area designated for flammable liquids.

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Stability Note: It has been noted that the product may form a precipitate upon storage. It is recommended to use only the supernatant liquid and to use the material as soon as possible after receiving it.

Emergency Procedures

In the event of an emergency, a calm and prepared response is vital. All personnel working with DMG-Me must be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. If eye irritation persists, get medical advice.

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or if symptoms persist, seek medical attention.

-

Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.[5]

Spill Response Protocol

A spill of DMG-Me presents both a chemical exposure and a fire hazard.

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Control Ignition Sources: Immediately remove all sources of ignition from the area (e.g., turn off hot plates, unplug electrical equipment).

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.

-

Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material such as dry sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Reporting: Report the incident to the appropriate safety officer or supervisor.

Caption: Step-by-step spill response workflow for DMG-Me.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam. Carbon dioxide can also be used.[4] Do not use a direct water jet, as it may spread the flammable liquid.[3]

-

Specific Hazards: Hazardous combustion products include toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4] Vapors may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Disposal Considerations

Waste this compound and contaminated materials must be treated as hazardous waste.

-

Waste Collection: Collect waste in a specifically designated and properly labeled container. Do not mix with incompatible wastes.

-

Disposal Method: Disposal must be carried out by a licensed professional waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber, but all federal, state, and local environmental regulations must be followed.[3] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a versatile chemical reagent that can be used safely when its hazards are understood and respected. A proactive approach to safety, centered on a thorough risk assessment and the consistent application of engineering controls, appropriate PPE, and standardized handling procedures, is paramount. By internalizing the principles and protocols outlined in this guide, researchers can effectively mitigate the risks, ensuring a safe and productive laboratory environment.

References

-

Chemos GmbH & Co. KG. (2019, February 28). Safety Data Sheet: N,N-Dimethylglycine. Retrieved from Chemos website. [Link]

- Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

- Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

-

CP Lab Safety. (n.d.). Laboratory Chemicals, this compound, 25g, Each. Retrieved from CP Lab Safety website. [Link]

-

PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

Vinavil. (2025, November 10). Safety Data Sheet VINAVIL 03V E. Retrieved from Vinavil website. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

-

City of San Diego. (n.d.). Material Safety Data Sheet State Chemical Division. Retrieved from City of San Diego website. [Link]

Sources

A Comprehensive Spectroscopic Guide to N,N-Dimethylglycine Methyl Ester for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Versatile Compound

N,N-Dimethylglycine methyl ester is a derivative of the naturally occurring amino acid N,N-dimethylglycine. Its chemical structure, featuring a tertiary amine and an ester functional group, imparts unique properties that make it a compound of interest in various scientific domains, including its use as a biochemical for proteomics research and as an intermediate in chemical and pharmaceutical synthesis.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and successful application in research and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of each technique and supported by established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms. For a molecule like this compound, ¹H and ¹³C NMR provide a definitive fingerprint of its structure.

The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules like this compound due to its excellent solubilizing properties and the presence of a single deuterium atom that can be used for field-frequency locking by the spectrometer.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its protons and carbons defined as 0 ppm, providing a reliable reference point for all other signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, reflecting the three types of non-equivalent protons in the molecule. The absence of splitting for each signal is a key indicator that there are no adjacent protons to couple with. The spectrum was recorded at 90 MHz in CDCl₃.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.69 | Singlet | 3H | O-CH ₃ (Ester methyl) |

| 3.14 | Singlet | 2H | N-CH ₂ (Methylene) |

| 2.34 | Singlet | 6H | N-(CH ₃)₂ (N,N-dimethyl) |

Note: The chemical shifts are based on data available from Guidechem and may be subject to slight variations depending on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. In the case of this compound, four distinct signals are expected, corresponding to the four unique carbon environments. The spectrum was recorded in CDCl₃.[3]

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C =O (Ester carbonyl) |

| 59.5 | N-C H₂ (Methylene) |

| 51.5 | O-C H₃ (Ester methyl) |

| 45.5 | N-(C H₃)₂ (N,N-dimethyl) |

Note: The chemical shifts are based on data available from Guidechem and may be subject to slight variations depending on experimental conditions.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[2]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).[2]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands correspond to the energies of the molecular vibrations.

Causality in IR Sample Preparation

For a liquid sample like this compound, the neat (undiluted) liquid film method is often the simplest and most direct approach.[5] This involves placing a thin film of the liquid between two salt plates (e.g., KBr or NaCl) that are transparent to infrared radiation.[5] This method avoids interference from solvent absorption bands, providing a clear spectrum of the analyte.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1460 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Note: These are approximate values and the full spectrum would show more complex vibrational modes. The data is interpreted from a study on the low-temperature FT-IR of the molecule.[6]

Caption: Workflow for IR analysis of a liquid sample.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-